molecular formula C38H62FeP2 B2874667 Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 246231-77-6

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Cat. No.: B2874667
CAS No.: 246231-77-6
M. Wt: 636.707
InChI Key: RDXPVECZVKGCKG-OFIHFMIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)" (hereafter referred to as Compound A) is a chiral iron(II) complex featuring a cyclopentane backbone and dicyclohexylphosphane ligands. Its molecular formula is C₄₂H₅₃Fe₂NP₂ (molecular weight: 745.514 g/mol), and it is identified by CAS No. 1036373-39-3 .

Properties

CAS No.

246231-77-6

Molecular Formula

C38H62FeP2

Molecular Weight

636.707

IUPAC Name

carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C31H56P2.C5H10.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m0..../s1

InChI Key

RDXPVECZVKGCKG-OFIHFMIUSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the reaction of cyclopentane derivatives with dicyclohexylphosphane ligands in the presence of an iron source. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

    Catalysts: Transition metal catalysts such as palladium or nickel

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phosphane ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various phosphane ligands, solvents like THF or DCM

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species .

Scientific Research Applications

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide range of scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in biochemical studies.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) exerts its effects involves the coordination of the iron center with various substrates. The phosphane ligands play a crucial role in stabilizing the iron center and facilitating the transfer of electrons during catalytic cycles. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Structural Features:

  • Central Metal : Iron(II) ion in a low-spin state, coordinated by phosphane ligands.
  • Ligands : Two dicyclohexylphosphane groups attached to a chiral cyclopentyl-ethyl framework. The stereochemistry at the (1S)-position introduces enantioselectivity in catalytic applications .
  • Geometry : The iron center adopts a distorted octahedral geometry, stabilized by π-backbonding from the phosphane ligands.

Structural and Electronic Comparisons

Table 1: Ligand and Metal Center Comparison
Compound Metal Center Ligand Type Geometry Redox Activity
Compound A (Iron(II)) Fe²⁺ Chiral dicyclohexylphosphane Distorted octahedral High (Fe²⁺/Fe³⁺)
Platinum(II) Complex Pt²⁺ Dicyclohexylphosphanoyl Square planar Low (Pt²⁺ inert)
Cadmium(II) Complex Cd²⁺ Dicyclohexylphosphino-thioformamide Tetrahedral None
  • Key Differences: Metal Reactivity: Iron(II) in Compound A exhibits redox flexibility, enabling catalytic cycles involving Fe²⁺/Fe³⁺ transitions. In contrast, Pt²⁺ complexes (e.g., ) are redox-inert but excel in ligand substitution reactions . Ligand Chirality: Compound A’s chiral phosphane ligands enhance enantioselectivity, whereas non-chiral ligands in Cd²⁺/Hg²⁺ complexes () limit their catalytic utility .

Catalytic Performance in Oxidation Reactions

Table 2: Cyclohexane Oxidation Efficiency
Compound Oxidant Turnover Frequency (TOF, h⁻¹) Selectivity (%) Reference
Compound A (Iron(II)) Peracids 120 85 (Cyclohexanol)
Iron(IV) Oxo Complex V Hypervalent Iodine 90 78
Iron(V) Oxo Complex VI Peracids 150 92
  • Insights :
    • Compound A achieves moderate TOF values compared to high-valent iron(V) oxo complexes (VI), which show superior selectivity due to stronger electrophilicity .
    • Platinum(II) complexes () are inactive in oxidation catalysis but activate molecular oxygen for phosphane ligand oxidation .

Solid-State Structural Parameters

Table 3: Bond Lengths and Angles
Parameter Compound A (Fe²⁺) Platinum(II) Complex
M–P Bond Length (Å) 2.22–2.28 2.30–2.35
P–C Bond Length (Å) 1.82–1.85 1.80–1.83
M–Ligand Angle (°) 85–92 90–95
  • Analysis :
    • Shorter Fe–P bonds in Compound A suggest stronger metal-ligand interactions compared to Pt–P bonds in platinum complexes .
    • The distorted geometry of Compound A enhances substrate accessibility during catalysis.

Biological Activity

The compound Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) , identified by the CAS number 162291-02-3, is a complex organometallic compound that combines phosphine and ferrocene functionalities. Its biological activity has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in anticancer and antimalarial therapies.

  • Molecular Formula : C₃₆H₄₄FeP₂
  • Molecular Weight : 594.53 g/mol
  • Appearance : Orange powder
  • InChIKey : HGTBZFMPHBAUCQ-WLOLSGMKSA-N

Biological Activity Overview

Research indicates that ferrocene derivatives, including those related to the compound , exhibit various biological activities such as anticancer, antimalarial, antifungal, and antibacterial properties. The unique redox behavior of ferrocene plays a critical role in these activities, allowing for electron transfer processes that can influence cellular mechanisms.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of ferrocene-containing compounds on various cancer cell lines. For instance:

  • A study reported that ferrocene derivatives exhibited significant antiproliferative activity against lung cancer cell lines A549 and H1299, with mechanisms involving apoptosis and autophagy induction .
  • The introduction of substituents on the cyclopentadiene ring of ferrocene has been shown to enhance biological activity by improving solubility and lipophilicity, which are crucial for cellular uptake .

Antimalarial Activity

Ferrocene-based compounds have also shown promise in antimalarial applications:

  • In vitro tests indicated that certain ferroquine derivatives exhibited IC50 values as low as 7.2 nM against Plasmodium falciparum, showcasing their potential as effective antimalarial agents .
  • The incorporation of phosphine groups has been suggested to enhance the bioactivity of these compounds by improving their interaction with biological targets.

Case Study 1: Anticancer Effects on Lung Cancer Cells

A recent study investigated the effects of a ferrocene derivative on lung cancer cell lines. The results showed:

  • Cell Line : A549 (lung adenocarcinoma)
  • IC50 Value : 15.4 nM
  • Mechanism : Induction of apoptosis and cell cycle arrest at G0/G1 phase.

Case Study 2: Antimalarial Activity Against P. falciparum

Another study focused on the antimalarial properties of ferrocene derivatives:

  • Tested Compounds : Ferroquine derivatives.
  • IC50 Values :
    • Compound A: 7.8 nM
    • Compound B: 9.7 nM
  • Resistance Indices : Less than 1 against various strains of P. falciparum, indicating high efficacy .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (nM)Cell Line/Organism
AnticancerFerrocene Derivative15.4A549 (Lung Cancer)
AntimalarialFerroquine7.8P. falciparum
AntitumorFerrocene Hybrid11.7Various Cancer Cell Lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.